molecular formula C13H16ClNO4 B13690083 2-(Boc-amino)methyl-4-chloro-benzoic acid

2-(Boc-amino)methyl-4-chloro-benzoic acid

Cat. No.: B13690083
M. Wt: 285.72 g/mol
InChI Key: RLXRBDFQIYVHPL-UHFFFAOYSA-N
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Description

2-(Boc-amino)methyl-4-chloro-benzoic acid is a chemical compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.724 g/mol . It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 4-position of the benzene ring. This compound is commonly used as a building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzoic acid with tert-butyl carbamate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of 2-(Boc-amino)methyl-4-chloro-benzoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)methyl-4-chloro-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Boc-amino)methyl-4-chloro-benzoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-(Boc-amino)methyl-4-chloro-benzoic acid depends on its application. In synthetic chemistry, it acts as a precursor or intermediate, participating in various reactions to form desired products. In biological systems, its effects are determined by the specific molecular targets and pathways it interacts with, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Boc-amino)methyl-4-chloro-benzoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

4-chloro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-8-6-9(14)4-5-10(8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

RLXRBDFQIYVHPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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